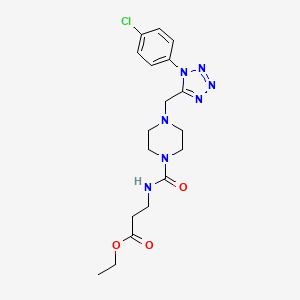

ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate is a synthetic compound often investigated for its potential applications in various scientific fields. It features a complex molecular structure, combining a piperazine ring with a tetrazole group, and shows interesting chemical properties making it relevant for pharmaceutical and biochemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate typically involves multi-step organic reactions. Starting materials may include 4-chlorophenyl hydrazine and piperazine, which undergo a series of transformations including acylation, cyclization, and esterification. Critical steps involve protecting groups to manage reactivity and ensure specific reaction pathways.

Industrial Production Methods: : On an industrial scale, the production process might be streamlined to enhance yield and purity while ensuring cost-effectiveness. This could involve using catalysts to accelerate reactions, optimizing solvent systems, and implementing rigorous purification techniques like chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: : The compound can undergo various chemical reactions, including:

Oxidation and Reduction: : These reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: : This reaction can introduce or replace groups on the molecule, modifying its properties.

Hydrolysis: : Breaking down the ester group into carboxylic acid and alcohol components under acidic or basic conditions.

Common Reagents and Conditions: : Reactions might involve reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, or hydrochloric acid for hydrolysis. Conditions are carefully controlled, often requiring specific temperatures and pH levels to achieve the desired transformations.

Major Products: : Depending on the reaction conditions, the compound can form a variety of products including different esters, acids, and substituted derivatives. Each product's formation depends on the reactants and conditions used during the reaction.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C18H23ClN6O3

- Molecular Weight : 392.87 g/mol

- CAS Number : 1049407-95-5

The structure features a tetrazole ring, which is known for its bioisosteric properties, making it a valuable component in drug design.

Medicinal Chemistry

Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate has been explored for its potential as a therapeutic agent due to its unique structural features. The tetrazole moiety often mimics carboxylic acids, allowing for enhanced binding interactions with biological targets.

Drug Discovery

This compound has been utilized in various drug discovery programs aimed at developing new pharmacological agents. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that modifications of the tetrazole-containing compounds can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives have been synthesized and tested, showing varying degrees of effectiveness against different cancer types.

- Antimicrobial Properties : The compound has been assessed for its activity against various bacterial strains, demonstrating potential as an antimicrobial agent.

Neuropharmacology

The piperazine structure is associated with neuroactive properties, making this compound a candidate for research into treatments for neurological disorders. Studies have indicated that similar compounds can modulate neurotransmitter systems, potentially leading to new therapies for conditions such as anxiety and depression.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of derivatives of this compound on human breast cancer cells. The results indicated that certain modifications led to a significant reduction in cell viability, suggesting a potential mechanism for inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus. The study emphasized the need for further optimization to enhance its efficacy .

Case Study 3: Neuropharmacological Effects

In a neuropharmacological study, compounds related to this compound showed promising results in modulating serotonin receptors, indicating potential applications in treating mood disorders .

Data Tables

Mecanismo De Acción

The compound's mechanism of action is linked to its molecular structure, where the tetrazole group and piperazine ring play crucial roles. It may interact with specific proteins or receptors, potentially modulating biological pathways. Detailed mechanistic studies might reveal interactions at the molecular level, involving hydrogen bonding, van der Waals forces, or electrostatic interactions, leading to alterations in cellular processes.

Comparación Con Compuestos Similares

Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate can be compared to other compounds like 1-(4-chlorophenyl)-1H-tetrazole, piperazine derivatives, and similar esters

Similar Compounds

1-(4-chlorophenyl)-1H-tetrazole

Piperazine carboxamides

Various esters of propanoic acid

This is just the beginning. Dive deeper into any of these aspects, and you'll find a fascinating interplay of chemistry and functionality.

Actividad Biológica

Ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate is a complex organic compound that incorporates a tetrazole moiety, a piperazine ring, and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and oncology.

Chemical Structure

The molecular formula of this compound can be represented as follows:

| Component | Structure |

|---|---|

| Tetrazole Ring | Tetrazole |

| Piperazine Ring | Piperazine |

| Ethyl Ester | Ethyl Ester |

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole and piperazine structures exhibit significant antitumor properties. For instance, derivatives with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study demonstrated that a related compound exhibited an IC50 value of 1.98μg/mL against A-431 cells, indicating potent antiproliferative activity .

Neuropharmacological Effects

The presence of the piperazine moiety is known to enhance the affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors.

- Research Findings : In a comparative analysis, compounds similar to this compound showed high selectivity for the D4 dopamine receptor with IC50 values as low as 0.057nM, suggesting potential applications in treating neuropsychiatric disorders .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound likely binds to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity.

- Inhibition of Tumor Growth : The tetrazole moiety may interfere with cellular pathways critical for tumor growth and survival.

Comparative Analysis of Related Compounds

A table summarizing the biological activities of related compounds highlights their potential as therapeutic agents:

Propiedades

IUPAC Name |

ethyl 3-[[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN7O3/c1-2-29-17(27)7-8-20-18(28)25-11-9-24(10-12-25)13-16-21-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3,(H,20,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEDBYNOVRBDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.